5-Chloro-1,3-benzodioxole-4-carbaldehyde
CAS No.: 249636-63-3
Cat. No.: VC5028179
Molecular Formula: C8H5ClO3
Molecular Weight: 184.58
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 249636-63-3 |
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Molecular Formula | C8H5ClO3 |
Molecular Weight | 184.58 |
IUPAC Name | 5-chloro-1,3-benzodioxole-4-carbaldehyde |
Standard InChI | InChI=1S/C8H5ClO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2 |
Standard InChI Key | ROFXYEJXCPDMJT-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C(=C(C=C2)Cl)C=O |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
5-Chloro-1,3-benzodioxole-4-carbaldehyde (IUPAC name: 5-chloro-1,3-benzodioxole-4-carbaldehyde) belongs to the benzodioxole family, which consists of a benzene ring fused to a 1,3-dioxole ring. The compound’s structure includes:
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A chlorine atom at the 5-position of the benzene ring.
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An aldehyde group (-CHO) at the 4-position of the dioxole ring.
The molecular formula is C₈H₅ClO₃, with a molecular weight of 184.58 g/mol (calculated by substituting bromine with chlorine in the bromo analog’s formula ).
Table 1: Key Physicochemical Properties
The reduced molecular weight and slightly lower density compared to the bromo analog arise from chlorine’s smaller atomic radius and lower mass .
Synthesis and Manufacturing
Chlorination of Benzodioxole Precursors
The synthesis of chlorinated benzodioxoles typically involves electrophilic aromatic substitution. For example, 5-chloro-1,3-benzodioxole can be synthesized by treating 1,3-benzodioxole with chlorine gas in chloroform at 35°C, achieving yields up to 96.2% . To introduce the aldehyde group at the 4-position, a formylation reaction—such as the Vilsmeier-Haack reaction—could be employed. This method uses a dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) mixture to generate an electrophilic formylating agent .
Key Reaction Steps:
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Formylation:
Temperature: 0–5°C (to control exothermicity).
Purification and Characterization
Post-synthesis purification involves column chromatography or recrystallization from ethanol/water mixtures. Analytical characterization includes:
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Nuclear Magnetic Resonance (NMR): Distinct signals for the aldehyde proton (~10 ppm in ) and aromatic protons.
Reactivity and Functional Transformations
Aldehyde Group Reactivity
The aldehyde moiety at the 4-position serves as a versatile functional group for further derivatization:
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Condensation Reactions: Forms Schiff bases with amines.
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Reduction: Converted to a hydroxymethyl group using NaBH₄.
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Oxidation: Yields carboxylic acids under strong oxidizing conditions.
Electrophilic Substitution
The electron-rich benzodioxole ring facilitates electrophilic substitution at the 5- and 6-positions. For example, nitration would preferentially occur at the 6-position due to the directing effects of the dioxole oxygen atoms.
Industrial and Pharmaceutical Applications
Intermediate in Organic Synthesis
5-Chloro-1,3-benzodioxole-4-carbaldehyde is a precursor for:
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Agrochemicals: Chlorinated benzodioxoles are key in fungicide and herbicide synthesis.
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Pharmaceuticals: The aldehyde group enables coupling with amines to form bioactive imines.
Ligand Design in Coordination Chemistry
The compound’s oxygen and chlorine atoms can coordinate to metal centers, making it useful in catalysis. For instance, palladium complexes of similar benzodioxoles are employed in cross-coupling reactions .
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